molecular formula C10H14N2O5S B14095626 5-Methylmercapto-2'-deoxyuridine CAS No. 14985-32-1

5-Methylmercapto-2'-deoxyuridine

Cat. No.: B14095626
CAS No.: 14985-32-1
M. Wt: 274.30 g/mol
InChI Key: NQJYWLBQAUXGGI-SHYZEUOFSA-N
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Description

5-Methylmercapto-2’-deoxyuridine is a structural analogue of thymidine, a nucleoside that is a building block of DNA. This compound has garnered interest due to its potential antiviral properties, particularly against herpes simplex virus type 1 .

Preparation Methods

The synthesis of 5-Methylmercapto-2’-deoxyuridine involves the preparation of 5-mercaptouracil and its subsequent coupling with an α-chlorosugar. The process typically includes the preparation of 5-mercaptouracil disulfide, which is easier to isolate and store

Chemical Reactions Analysis

5-Methylmercapto-2’-deoxyuridine undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Substitution: The mercapto group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents like alkyl halides.

Mechanism of Action

The compound exerts its effects by being incorporated into cellular and viral DNA, where it acts as a substrate for enzymes leading to DNA synthesis. This incorporation impairs the biological function of the DNA, particularly in the case of herpes simplex virus type 1 .

Comparison with Similar Compounds

5-Methylmercapto-2’-deoxyuridine is similar to other nucleoside analogues such as:

Properties

CAS No.

14985-32-1

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5S/c1-18-7-3-12(10(16)11-9(7)15)8-2-5(14)6(4-13)17-8/h3,5-6,8,13-14H,2,4H2,1H3,(H,11,15,16)/t5-,6+,8+/m0/s1

InChI Key

NQJYWLBQAUXGGI-SHYZEUOFSA-N

Isomeric SMILES

CSC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CSC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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